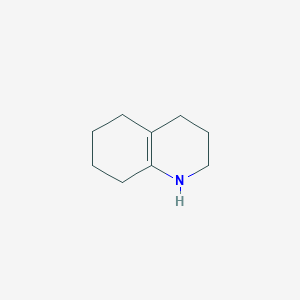
1,2,3,4,5,6,7,8-Octahydroquinoline
描述
1,2,3,4,5,6,7,8-Octahydroquinoline is a hydrogenated derivative of quinoline, a heterocyclic aromatic organic compound. This compound is characterized by its saturated bicyclic structure, which includes a nitrogen atom within the ring system. The octahydroquinoline framework is significant in medicinal chemistry and organic synthesis due to its presence in various bioactive molecules and its potential as a building block for more complex structures.
准备方法
Synthetic Routes and Reaction Conditions
1,2,3,4,5,6,7,8-Octahydroquinoline can be synthesized through several methods. One common approach involves the hydrogenation of quinoline under high pressure and temperature in the presence of a catalyst such as palladium on carbon. Another method includes the reduction of quinoline derivatives using sodium borohydride or lithium aluminum hydride.
A notable synthetic route is the one-pot four-component reaction involving aromatic aldehydes, Meldrum’s acid, dimedone, and ammonium acetate in the presence of a heterogeneous silica-based sulfonic acid catalyst under solvent-free conditions .
Industrial Production Methods
Industrial production of this compound typically involves catalytic hydrogenation of quinoline. This process is carried out in large reactors where quinoline is exposed to hydrogen gas at elevated temperatures and pressures in the presence of a suitable catalyst. The reaction conditions are optimized to achieve high yields and purity of the desired product.
化学反应分析
Types of Reactions
1,2,3,4,5,6,7,8-Octahydroquinoline undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form quinoline or other oxidized derivatives.
Reduction: Further reduction can lead to the formation of more saturated compounds.
Substitution: The nitrogen atom in the ring can participate in nucleophilic substitution reactions.
Cyclization: It can undergo cyclization reactions to form more complex heterocyclic structures.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.
Substitution: Reagents such as alkyl halides and acyl chlorides are used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield quinoline, while substitution reactions can produce various N-substituted derivatives.
科学研究应用
1,2,3,4,5,6,7,8-Octahydroquinoline has several applications in scientific research:
Chemistry: It serves as a precursor for the synthesis of more complex heterocyclic compounds.
Biology: It is used in the study of enzyme inhibitors and receptor ligands.
Medicine: Derivatives of octahydroquinoline are investigated for their potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: It is used in the production of dyes, agrochemicals, and pharmaceuticals.
作用机制
The mechanism of action of 1,2,3,4,5,6,7,8-octahydroquinoline and its derivatives involves interactions with various molecular targets. These compounds can act as enzyme inhibitors, receptor agonists or antagonists, and modulators of biochemical pathways. The specific mechanism depends on the functional groups present and the biological context in which the compound is used.
相似化合物的比较
1,2,3,4,5,6,7,8-Octahydroquinoline can be compared with other hydrogenated quinoline derivatives such as:
1,2,3,4-Tetrahydroquinoline: Partially hydrogenated, retaining some aromatic character.
2,3-Dihydro-4(1H)-quinolinone: Contains a carbonyl group, adding to its reactivity.
4(1H)-Quinolinone: Another derivative with a carbonyl group, used in different synthetic applications.
The uniqueness of this compound lies in its fully saturated ring system, which imparts different chemical and biological properties compared to its partially hydrogenated counterparts.
属性
IUPAC Name |
1,2,3,4,5,6,7,8-octahydroquinoline | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H15N/c1-2-6-9-8(4-1)5-3-7-10-9/h10H,1-7H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KBEKBFIHNWRZQT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC2=C(C1)CCCN2 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H15N | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40503308 | |
| Record name | 1,2,3,4,5,6,7,8-Octahydroquinoline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40503308 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
137.22 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
72925-27-0 | |
| Record name | 1,2,3,4,5,6,7,8-Octahydroquinoline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40503308 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
















